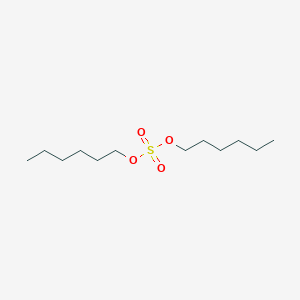
2,4-o-Benzylidene-d-glucitol
Descripción general
Descripción
2,4-o-Benzylidene-d-glucitol is a chemical compound with the molecular formula C13H18O6 and a molecular weight of 270.27800 g/mol. It is a derivative of sorbitol and benzaldehyde, commonly used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-o-Benzylidene-d-glucitol is synthesized through the condensation reaction of sorbitol and benzaldehyde under acidic conditions. The reaction typically involves heating the mixture in the presence of a catalyst such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where sorbitol and benzaldehyde are continuously fed into the system. The reaction mixture is maintained at a controlled temperature and pH to ensure optimal yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-o-Benzylidene-d-glucitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide and halides.
Major Products Formed:
Oxidation: Produces sorbitol derivatives and benzaldehyde derivatives.
Reduction: Results in the formation of alcohols and other reduced forms of the compound.
Substitution: Leads to the formation of various substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
2,4-o-Benzylidene-d-glucitol is widely used in scientific research due to its unique properties. It finds applications in:
Chemistry: Used as a reagent in organic synthesis and as a gelator in polymer chemistry.
Biology: Employed in studies related to cell biology and biochemistry.
Medicine: Utilized in the development of pharmaceuticals, particularly antiviral and anticancer agents.
Industry: Applied in the production of personal care products, food additives, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,4-o-Benzylidene-d-glucitol exerts its effects involves its interaction with molecular targets and pathways. It acts as a gelator by forming a three-dimensional network through hydrogen bonding and van der Waals forces, leading to the formation of gels. This property is utilized in various applications, including drug delivery systems and tissue engineering.
Comparación Con Compuestos Similares
1,3:2,4-Dibenzylidene-sorbitol (DBS)
1,3:2,4-Dibenzylidene-mannitol
1,3:2,4-Dibenzylidene-glycerol
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
IUPAC Name |
(1R)-1-[(4R,5R,6S)-5-hydroxy-6-(hydroxymethyl)-2-phenyl-1,3-dioxan-4-yl]ethane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9(16)12-11(17)10(7-15)18-13(19-12)8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10+,11-,12-,13?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTHQPNUYCELPZ-CEHFSTBQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(C(C(O2)C(CO)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2O[C@H]([C@H]([C@H](O2)[C@@H](CO)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309000 | |
| Record name | 2,4-O-Benzylidene-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77340-95-5 | |
| Record name | 2,4-O-Benzylidene-D-glucitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77340-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-O-Benzylidene-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[1,1'-Biphenyl]-2-propanoic acid, beta-amino-](/img/structure/B3283788.png)



